1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351635-21-6
VCID: VC4334744
InChI: InChI=1S/C21H24N6O2/c1-15-3-4-18(29-2)17(11-15)25-21(28)16-5-8-26(9-6-16)19-12-20(24-13-23-19)27-10-7-22-14-27/h3-4,7,10-14,16H,5-6,8-9H2,1-2H3,(H,25,28)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Molecular Formula: C21H24N6O2
Molecular Weight: 392.463

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

CAS No.: 1351635-21-6

Cat. No.: VC4334744

Molecular Formula: C21H24N6O2

Molecular Weight: 392.463

* For research use only. Not for human or veterinary use.

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide - 1351635-21-6

Specification

CAS No. 1351635-21-6
Molecular Formula C21H24N6O2
Molecular Weight 392.463
IUPAC Name 1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C21H24N6O2/c1-15-3-4-18(29-2)17(11-15)25-21(28)16-5-8-26(9-6-16)19-12-20(24-13-23-19)27-10-7-22-14-27/h3-4,7,10-14,16H,5-6,8-9H2,1-2H3,(H,25,28)
Standard InChI Key MHSRREHRDSZYBR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4

Introduction

Synthesis Pathway

While no direct synthesis pathway for this specific compound was found in the provided results, general methodologies for synthesizing similar compounds involve:

  • Formation of the Imidazole-Pyrimidine Core:

    • Starting with imidazole derivatives, reactions with pyrimidine precursors under suitable conditions (e.g., condensation or cyclization reactions).

  • Functionalization of Piperidine:

    • Substitution reactions to introduce the carboxamide group at the piperidine ring.

  • Coupling with Methoxyphenyl Derivatives:

    • Use of coupling agents like carbodiimides to attach the methoxyphenyl group.

These steps often require precise control of reaction conditions (e.g., temperature, catalysts) to ensure specificity.

Potential Applications

  • Anticancer Activity:

    • Compounds containing imidazole and pyrimidine rings are frequently explored for their anticancer properties due to their ability to interact with DNA or enzymes involved in cell proliferation .

  • Enzyme Inhibition:

    • The carboxamide group may act as a binding moiety for enzymes, potentially inhibiting targets like kinases or proteases .

  • Antimicrobial Properties:

    • Heterocyclic compounds with imidazole and pyrimidine rings are known for their antimicrobial activity against bacterial and fungal strains .

Mechanism of Action

The compound's heteroaromatic cores likely facilitate interactions with biological macromolecules such as proteins or nucleic acids. For example:

  • The imidazole ring can coordinate with metal ions in enzyme active sites.

  • The pyrimidine ring may mimic natural nucleotides, interfering with DNA or RNA synthesis.

Structural Analogues

Several compounds structurally similar to this molecule have been studied:

  • Imidazo[1,2-a]pyrimidines:

    • These derivatives exhibit anticancer and antimicrobial activities by targeting specific enzymes or receptors in cells .

  • Carboxamide Derivatives:

    • Known for their role as kinase inhibitors in cancer therapy, showing high specificity and efficacy .

Biological Evaluation

Studies on related compounds have demonstrated:

  • High binding affinity to receptors like RXRα (Retinoid X Receptor alpha), which plays a role in cancer development .

  • Promising cytotoxicity against tumor cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .

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